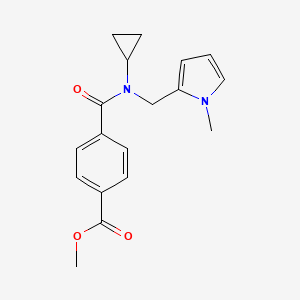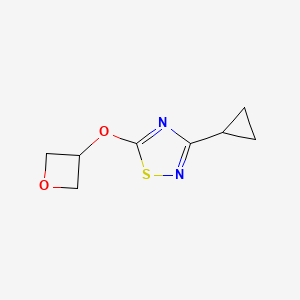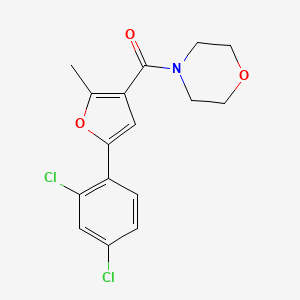
(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone, also known as DPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Interaction : A study by Landsman et al. (1997) investigated the effects of various compounds including N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazole-carboxamide (SR141716A) on cannabinoid CB1 receptor-transfected cells. The findings suggest significant interactions with the cannabinoid receptors, implying potential applications in neuropharmacology and the study of cannabinoid receptor pathways (Landsman et al., 1997).
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a new potential PET agent, [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. The synthesis involved (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, highlighting its use in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Antioxidant Properties : Research by Balaydın et al. (2010) and Çetinkaya et al. (2012) focused on the synthesis and evaluation of antioxidant properties of various methanone derivatives. These studies contribute to understanding the potential of methanone derivatives, including morpholino methanones, in acting as antioxidants, which can be important in addressing oxidative stress-related diseases (Balaydın et al., 2010); (Çetinkaya et al., 2012).
Anti-Proliferative Activity : A study by Al‐Ghorbani et al. (2017) on novel 4-benzyl-morpholine-2-carboxylic acid derivatives demonstrated significant anti-proliferative activity in vitro against various neoplastic cells. This research suggests the potential of morpholino methanone derivatives in cancer therapy (Al‐Ghorbani et al., 2017).
Acetylcholinesterase Inhibition : Saeedi et al. (2019) reported the design and synthesis of arylisoxazole-phenylpiperazine derivatives, showing potent inhibitory activity against acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's. This includes compounds such as 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, indicating the importance of methanone derivatives in developing treatments for neurological conditions (Saeedi et al., 2019).
Mecanismo De Acción
Target of Action
A structurally similar compound, a derivative of imidazolopyrimidine, has been found to be a potent inhibitor of dipeptidyl peptidase-4 (dpp4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
The structurally similar imidazolopyrimidine derivatives have been found to bind with high affinity to dpp4 . This binding inhibits the activity of DPP4, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .
Biochemical Pathways
The inhibition of dpp4 by similar compounds affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .
Pharmacokinetics
Similar compounds have been found to exhibit favorable pharmacokinetic profiles in preclinical animal species . These compounds have shown excellent permeability, which is crucial for bioavailability .
Result of Action
The inhibition of dpp4 by similar compounds leads to an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release . This results in a decrease in blood glucose levels, which could potentially be beneficial in the treatment of type 2 diabetes .
Propiedades
IUPAC Name |
[5-(2,4-dichlorophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-13(16(20)19-4-6-21-7-5-19)9-15(22-10)12-3-2-11(17)8-14(12)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGZONXOLEQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)
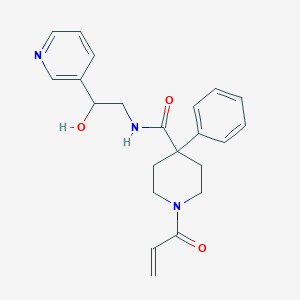
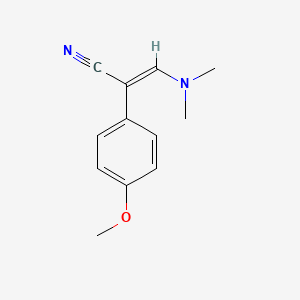
![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)
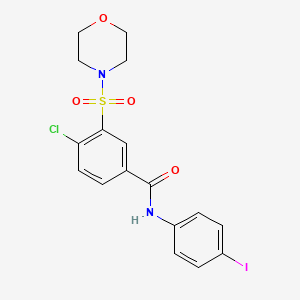
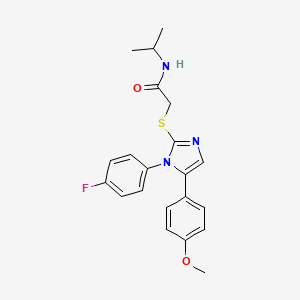
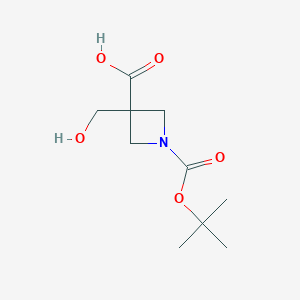
![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)
